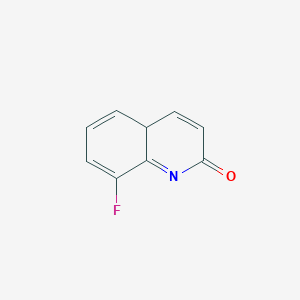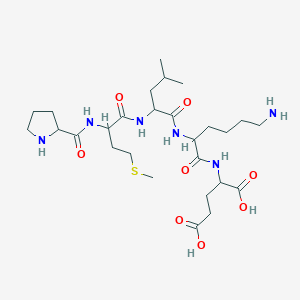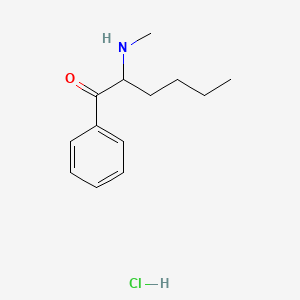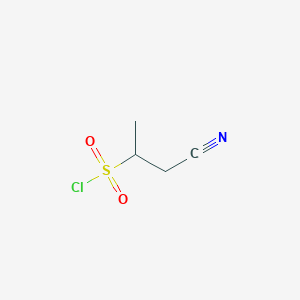
8-fluoro-4aH-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-fluoro-4aH-quinolin-2-one is a fluorinated derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. This compound is part of a broader class of fluorinated quinolines, which have been extensively studied for their diverse applications in medicine, agriculture, and industry .
Vorbereitungsmethoden
The synthesis of 8-fluoro-4aH-quinolin-2-one involves various methods, including cyclization, cycloaddition reactions, and direct fluorination. One common synthetic route is the nucleophilic displacement of halogen atoms or the diaza group. Industrial production methods often utilize organometallic compounds and cross-coupling reactions to achieve high yields and purity .
Analyse Chemischer Reaktionen
8-fluoro-4aH-quinolin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are prevalent, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: These reactions often involve palladium or nickel catalysts to form carbon-carbon bonds
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized quinolines.
Wissenschaftliche Forschungsanwendungen
8-fluoro-4aH-quinolin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of enzyme inhibitors and as a probe for studying biological pathways.
Medicine: Fluorinated quinolines, including this compound, exhibit antibacterial, antineoplastic, and antiviral activities. .
Wirkmechanismus
The mechanism of action of 8-fluoro-4aH-quinolin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. By stabilizing the enzyme-DNA complex, it prevents the progression of the replication fork, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
8-fluoro-4aH-quinolin-2-one can be compared with other fluorinated quinolines such as:
- 6-fluoroquinoline
- 8-fluoroquinoline
- 6,8-difluoroquinoline
These compounds share similar structural features but differ in their specific biological activities and applications. The unique positioning of the fluorine atom in this compound contributes to its distinct properties and effectiveness in various applications .
Eigenschaften
Molekularformel |
C9H6FNO |
|---|---|
Molekulargewicht |
163.15 g/mol |
IUPAC-Name |
8-fluoro-4aH-quinolin-2-one |
InChI |
InChI=1S/C9H6FNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-6H |
InChI-Schlüssel |
LTYMLQKMXAZYAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C=CC(=O)N=C2C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one](/img/structure/B12356191.png)







![2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide](/img/structure/B12356233.png)

-methanone-2,4,5,6,7-d5](/img/structure/B12356251.png)


![5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(7aH)-one](/img/structure/B12356273.png)
